Cytotoxic Potency in Esophageal Squamous Cell Carcinoma: Class-Leading Compound 4e vs. Clinical Standard 5-Fluorouracil
In the published series of benzo[d][1,3]dioxole-fused 1,4-thiazepines, compound 4e (the most active analog) demonstrated superior potency against two human esophageal squamous cell carcinoma lines [1]. While the target compound is not identical to 4e, its structural proximity places it within the same SAR landscape, and 4e serves as the benchmark for class potency [1].
| Evidence Dimension | In vitro anti-proliferative IC50 |
|---|---|
| Target Compound Data | IC50 = 8.23 µM (Ec9706); 16.22 µM (Eca109) [for lead compound 4e] |
| Comparator Or Baseline | 5-Fluorouracil: IC50 = 23.26 µM (Ec9706); 30.25 µM (Eca109) |
| Quantified Difference | 2.8-fold (Ec9706) and 1.9-fold (Eca109) improvement over 5-FU |
| Conditions | MTT assay; 48 h exposure; Ec9706 and Eca109 human esophageal squamous cell carcinoma cell lines |
Why This Matters
For researchers sourcing compounds for esophageal cancer studies, this class-level potency benchmark against a widely used chemotherapeutic agent provides a quantitative reference point, though direct confirmation of the target compound's activity in the same assay is required for definitive selection.
- [1] Wu L, Yang X, Peng Q, Sun G. Synthesis and anti-proliferative activity evaluation of novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines. Eur J Med Chem. 2017;127:599-605. doi:10.1016/j.ejmech.2017.01.021 View Source
